The primary source of avocado extract is the pulp and peel of the avocado fruit. Different extraction methods yield varying compositions of lipids and phytochemicals. Common extraction techniques include cold pressing, supercritical carbon dioxide extraction, and aqueous extraction, each affecting the quality and quantity of the extract obtained .
Avocado extract can be classified based on its components:
The synthesis of avocado extract involves several extraction techniques:
In supercritical carbon dioxide extraction, conditions such as temperature (45-50 °C) and pressure (5-6 MPa) are critical for optimizing yield and purity. The process allows for selective extraction of non-polar compounds while minimizing thermal degradation .
Avocado extract contains a variety of compounds with distinct molecular structures. For instance:
The chemical formulae for some key components include:
High-performance liquid chromatography coupled with mass spectrometry is often used to analyze these compounds' profiles .
Avocado extract can undergo various chemical reactions depending on its components:
Microwave-assisted hydrolysis has been employed to enhance the extraction of phenolic compounds from avocado peel, significantly increasing yield while reducing processing time .
The bioactive compounds in avocado extract exert their effects primarily through antioxidant mechanisms. They scavenge free radicals, thereby protecting cells from oxidative stress. Polyphenols interact with various signaling pathways that regulate inflammation and cellular health.
Research indicates that avocado extracts exhibit significant antioxidant activity measured through assays like DPPH scavenging capacity and ferric reducing power .
Relevant analyses include Fourier-transform infrared spectroscopy (FTIR) which helps identify functional groups present in the extract .
Avocado extract is utilized in various fields:
Research continues to explore new applications of avocado extract in pharmaceuticals and functional foods, highlighting its versatility as a natural ingredient .
Persea americana Mill., commonly known as avocado, belongs to the family Lauraceae within the order Laurales [7]. This evergreen tree grows 9-20 meters tall, with elliptical leaves (7-41 cm long) and yellowish-green flowers arranged in panicles [1] [4]. The fruit is botanically classified as a single-seeded berry with a leathery skin, buttery pulp, and a large central seed comprising 13-17% of the fruit mass [4] [6]. Three principal botanical varieties are recognized:
Avocado’s biochemical profile varies significantly across tissues, with over 50 bioactive compounds identified:
Table 1: Key Phytochemical Distribution in Avocado
Plant Part | Major Bioactive Compounds | Concentration Ranges |
---|---|---|
Leaves | Persin, estragole, anethole, quercetin derivatives | Persin: 0.4-4.5 mg/g [1] |
Pulp | Oleic acid (C18:1), lutein, β-sitosterol, squalene | Oleic acid: 61-95% of total lipids [5] [8] |
Seed | Catechin, epicatechin, procyanidin B1, d-mannoheptulose | d-mannoheptulose: 63.8 mg/g DW [6] |
Bark | Afzelin, perseitol, phenolic acids | Perseitol: 88.3 mg/g DW [6] |
Notably, persin (C~23~H~40~O~4~), a fungicidal acetogenin in leaves, demonstrates dose-dependent cytotoxicity and antimicrobial properties [1] [5]. Seeds contain polyhydroxylated fatty alcohols (e.g., 1,2,4-trihydroxyheptadec-16-ene) showing trypanocidal activity [1] [6].
Modified MS medium supplemented with 1.0 mg/L benzyladenine, 0-1 mg/L indole butyric acid, and 0.1 mg/L gibberellic acid optimizes adventitious shoot development for in vitro propagation [1]. Genomic studies reveal avocado’s evolution involved polyploidy events, with commercial cultivars exhibiting hybrid origins from multiple botanical races [4].
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